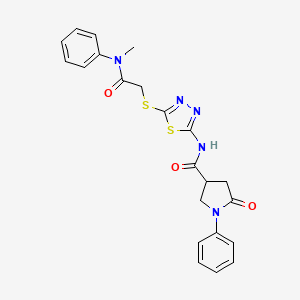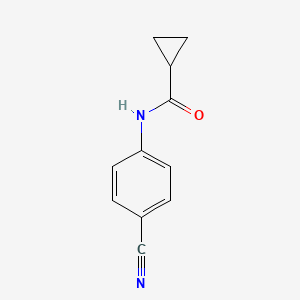![molecular formula C24H20N2O3S B2528818 3-[4-フェニル-3-(1H-ピロール-1-イル)チオフェン-2-アミド]安息香酸エチル CAS No. 1291866-64-2](/img/structure/B2528818.png)
3-[4-フェニル-3-(1H-ピロール-1-イル)チオフェン-2-アミド]安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiophene ring, and a benzoate ester
科学的研究の応用
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the pyrrole ring and the phenyl group. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.
Phenyl Group Addition: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halogenated thiophene derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
作用機序
The mechanism of action of ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyrazole Derivatives: These compounds also contain nitrogen heterocycles and have applications in medicinal chemistry.
Pyrrole Derivatives: Compounds like 2-acetylpyrrole share the pyrrole ring structure and have various chemical and biological properties.
Uniqueness
Ethyl 3-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is unique due to its combination of a pyrrole ring, a thiophene ring, and a benzoate ester. This combination provides a distinct set of chemical and physical properties that can be leveraged for specific applications in research and industry.
特性
IUPAC Name |
ethyl 3-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-29-24(28)18-11-8-12-19(15-18)25-23(27)22-21(26-13-6-7-14-26)20(16-30-22)17-9-4-3-5-10-17/h3-16H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFCVMXUGIASKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2528736.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528739.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)


![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)
![1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2528749.png)
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)


